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molecular formula C8H7F3O2 B1351064 2-(Trifluoromethoxy)anisole CAS No. 261952-22-1

2-(Trifluoromethoxy)anisole

Cat. No. B1351064
M. Wt: 192.13 g/mol
InChI Key: TUXDRFWDZPJPPD-UHFFFAOYSA-N
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Patent
US07691843B2

Procedure details

2-Trifluoromethoxyanisole was prepared from 2-trifluoromethoxyphenol by following Method C in 78% yield. Methyl iodide was used in this reaction as an alkylating agent and the reaction was conducted at room temperature for 17 h. The product was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10].[CH3:13]I>>[F:1][C:2]([F:11])([F:12])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC1=C(C=CC=C1)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was used without further purification

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
FC(OC1=C(C=CC=C1)OC)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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